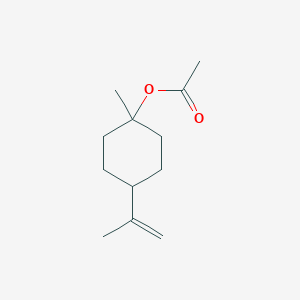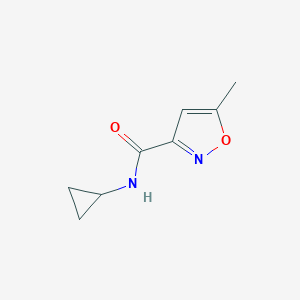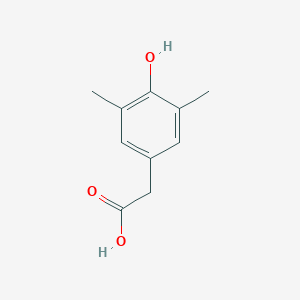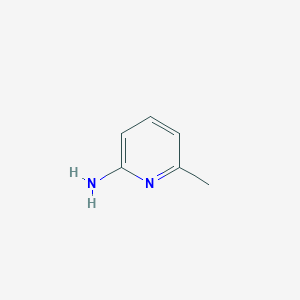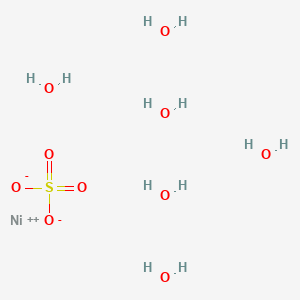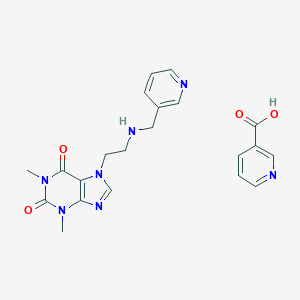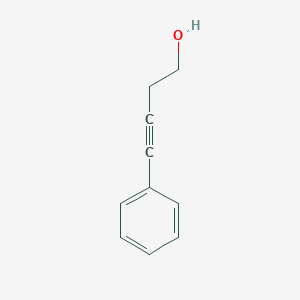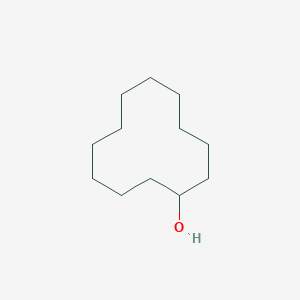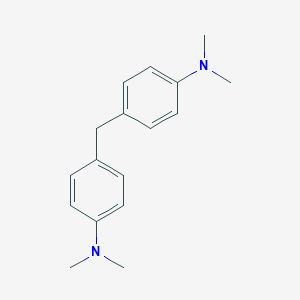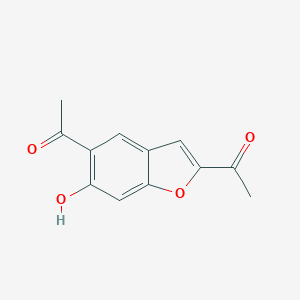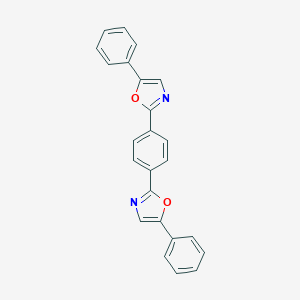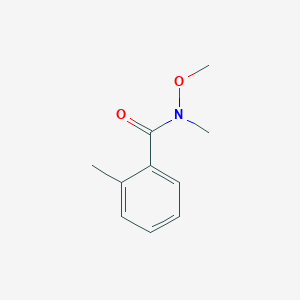![molecular formula C17H17N3O5 B158520 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide CAS No. 131308-84-4](/img/structure/B158520.png)
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK with 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide blocks these signaling pathways, leading to decreased proliferation and survival of cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer effects, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to have other biochemical and physiological effects. For example, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit the production of inflammatory cytokines in response to Toll-like receptor activation. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to inhibit the activation of platelets, which may have implications for the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its potency and selectivity for BTK. This makes it an attractive tool for studying B-cell receptor signaling and its role in cancer. However, one limitation of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the development of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide and related compounds. One area of interest is the combination of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor T-cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in the development of BTK inhibitors for the treatment of autoimmune and inflammatory disorders, such as rheumatoid arthritis and lupus.
Métodos De Síntesis
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-(5-bromopyridin-2-yl)phenol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to give 2-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the corresponding hydrazide. The final step involves the reaction of the hydrazide with 5-(dimethylamino)-2-hydroxybenzoyl chloride to give 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide.
Propiedades
Número CAS |
131308-84-4 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide |
Fórmula molecular |
C17H17N3O5 |
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
N'-[5-(dimethylamino)-2-hydroxybenzoyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C17H17N3O5/c1-20(2)11-4-5-13(21)12(8-11)17(23)19-18-16(22)10-3-6-14-15(7-10)25-9-24-14/h3-8,21H,9H2,1-2H3,(H,18,22)(H,19,23) |
Clave InChI |
KGFAWYRAOSFGEO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Sinónimos |
1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-[5-(DIMETHYLAMINO)-2-HYDROXYBENZOYL]HYDRAZIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



